Glucosamine Sulfate Potassium Chloride

Description

BenchChem offers high-quality Glucosamine Sulfate Potassium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucosamine Sulfate Potassium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

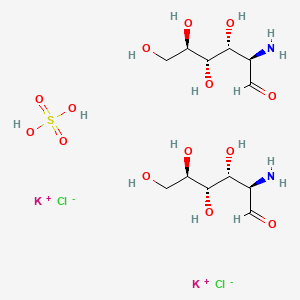

IUPAC Name |

dipotassium;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfuric acid;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13NO5.2ClH.2K.H2O4S/c2*7-3(1-8)5(11)6(12)4(10)2-9;;;;;1-5(2,3)4/h2*1,3-6,9-12H,2,7H2;2*1H;;;(H2,1,2,3,4)/q;;;;2*+1;/p-2/t2*3-,4+,5+,6+;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRLIPOHALCCV-VQRMJQQYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O.[Cl-].[Cl-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2K2N2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1296149-08-0 | |

| Record name | Glucosamine sulfate potassium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1296149080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLUCOSAMINE SULFATE POTASSIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15VQ11I66N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Glucosamine Sulfate Potassium Chloride and Its Role in the Proteoglycan Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride, focusing on its molecular mechanism of action within the proteoglycan synthesis pathway. It details the compound's entry into the Hexosamine Biosynthetic Pathway (HBP), its influence on chondrocyte gene expression, and its modulation of key signaling cascades. The guide includes quantitative data on its effects, detailed experimental protocols for assessing its activity, and diagrams of the core biochemical and experimental pathways.

Introduction: The Role of Glucosamine in Cartilage Homeostasis

Glucosamine is an endogenous amino monosaccharide synthesized from glucose and is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs).[1] GAGs are long, unbranched polysaccharides that, when covalently attached to a core protein, form proteoglycans. Aggrecan, the major proteoglycan in articular cartilage, is responsible for providing the tissue with its osmotic properties, enabling it to resist compressive loads.

Glucosamine sulfate potassium chloride is a stabilized form of glucosamine sulfate, designed to improve its stability and bioavailability for use as a therapeutic agent in the management of osteoarthritis.[2][3] Its primary therapeutic rationale is based on its function as a proteoglycan synthesis stimulator.[2][4] By providing an exogenous supply of a crucial precursor, it supports the maintenance and repair of cartilage tissue.[5]

Core Mechanism: The Hexosamine Biosynthetic Pathway (HBP)

The synthesis of proteoglycans is critically dependent on the availability of activated nucleotide sugars, primarily UDP-N-acetylglucosamine (UDP-GlcNAc), which serves as the donor for N-acetylglucosamine residues in GAG chains.[6][7][8] The cell produces UDP-GlcNAc through the Hexosamine Biosynthetic Pathway (HBP).

While chondrocytes can synthesize glucosamine de novo from fructose-6-phosphate, this pathway is rate-limited by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[8][9] Exogenously supplied glucosamine enters the HBP via a "salvage pathway," effectively bypassing this rate-limiting step.[6][10][11] This leads to a more direct and efficient increase in the intracellular pool of UDP-GlcNAc.

The key steps of the glucosamine salvage pathway are:

-

Transport & Phosphorylation: Glucosamine is transported into the chondrocyte and phosphorylated by hexokinase to form glucosamine-6-phosphate (GlcN-6P).

-

Acetylation: Glucosamine-6-P is acetylated to N-acetylglucosamine-6-phosphate (GlcNAc-6P).[8]

-

Isomerization: GlcNAc-6P is isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[8]

-

Uridylation: Finally, GlcNAc-1P reacts with UTP, catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1), to form UDP-GlcNAc.[8][9]

This resulting UDP-GlcNAc is then utilized by glycosyltransferases in the Golgi apparatus to elongate the GAG chains (e.g., chondroitin (B13769445) sulfate, keratan (B14152107) sulfate) on proteoglycan core proteins.

Effects on Chondrocyte Metabolism and Gene Expression

Glucosamine sulfate exerts a dual effect on chondrocyte metabolism: it stimulates anabolic (synthesis) pathways while simultaneously inhibiting catabolic (degradation) pathways.

3.1 Anabolic Effects: Studies on human osteoarthritic (OA) chondrocytes have demonstrated that glucosamine sulfate stimulates the synthesis of critical extracellular matrix components. It has been shown to increase the production of both aggrecan and type II collagen.[12][13][14] Specifically, treatment with glucosamine sulfate results in a dose-dependent increase in aggrecan core protein levels and a corresponding increase in its mRNA expression.[13] Furthermore, glucosamine enhances the production of hyaluronic acid, a major component of synovial fluid and a backbone for proteoglycan aggregates.[15]

3.2 Anti-Catabolic Effects: A key feature of osteoarthritis is the excessive degradation of the cartilage matrix by enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (members of the ADAMTS family). Glucosamine has been shown to counteract these catabolic processes. It can suppress the gene expression and activity of MMP-3 and MMP-13, two key enzymes involved in the breakdown of proteoglycans and collagen.[13][14][16] It also represses the expression of IL-1β-induced Aggrecanase-1 (ADAMTS4) and Aggrecanase-2 (ADAMTS5).[16]

Modulation of Intracellular Signaling Pathways

The chondroprotective effects of glucosamine are mediated through its influence on several key intracellular signaling pathways that regulate inflammation and matrix metabolism.

-

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and catabolism in chondrocytes. It is typically activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β), leading to the upregulation of genes encoding MMPs, aggrecanases, and other inflammatory mediators. Glucosamine has been shown to inhibit the activation of the NF-κB pathway, preventing its translocation to the nucleus and thereby suppressing the expression of its target catabolic genes.[14][17]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, ERK, and JNK) are also involved in mediating cellular responses to stimuli like IL-1β. Glucosamine has been found to inhibit the phosphorylation of p38 MAPK, a pathway linked to the expression of MMP-3 and COX-2.[17]

-

Akt Pathway: Conversely, some evidence suggests that glucosamine may activate the PI3K/Akt signaling pathway, which is known to promote cell survival and anabolic activity.[17]

-

TGF-β1 Signaling: Glucosamine treatment has been observed to up-regulate the mRNA levels of Transforming Growth Factor-β1 (TGF-β1), an important anabolic growth factor that promotes cartilage matrix synthesis.[12]

Quantitative Data on Efficacy

The following tables summarize quantitative data from in vitro studies, illustrating the dose-dependent effects of glucosamine on chondrocyte function.

Table 1: Effect of Glucosamine Sulfate (GS) on Aggrecan and MMP-3 Levels in Human OA Chondrocytes (Data sourced from Dodge et al., 2003)[13]

| GS Concentration (µM) | Change in Aggrecan Core Protein Level | Change in MMP-3 Protein Level |

| 1.0 | Increased | Decreased (18%) |

| 150 | Increased (120%) | Decreased (up to 65%) |

Table 2: Effect of Glucosamine HCl (GlcN-HCl) on Hyaluronic Acid (HA) Production in Human OA Synovium Explants (Data sourced from Uitterlinden et al., 2008)[15]

| GlcN-HCl Concentration (mM) | Fold-Increase in HA Production (vs. Control) |

| 0.5 | ~2-4 fold increase |

| 5.0 | ~3.7 fold increase |

Key Experimental Protocols

6.1 Protocol: Quantification of Sulfated Glycosaminoglycans (sGAGs) via DMMB Assay

The 1,9-dimethylmethylene blue (DMMB) assay is a rapid colorimetric method for quantifying sulfated GAGs (sGAGs).[18][19] The cationic dye binds to the anionic sulfate groups on the GAGs, causing a metachromatic shift in absorbance that can be measured spectrophotometrically.[20]

Methodology:

-

Sample Preparation:

-

For cell culture medium, use directly.

-

For cartilage tissue or cell pellets, digest overnight at 60°C in a papain solution (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM Na₂EDTA, 5 mM L-cysteine-HCl, pH 6.5).

-

-

Reagent Preparation (DMMB Solution):

-

Dissolve 16 mg of DMMB in 5 mL of 95% ethanol.[21]

-

Add 1 L of deionized water containing 3.04 g glycine (B1666218) and 1.6 g NaCl.[20]

-

Add 95 mL of 0.1 M Acetic Acid. The final pH should be approximately 3.0.[20] Store protected from light.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of chondroitin-4-sulfate (e.g., 500 µg/mL in water).[20]

-

Create a serial dilution to generate standards ranging from approximately 0.5 to 25 µg/mL.

-

-

Assay Procedure (96-well plate format):

-

Data Analysis:

-

Subtract the absorbance of a blank well (reagent only) from all readings.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Use the equation of the linear regression from the standard curve to calculate the sGAG concentration in the unknown samples.

-

6.2 Protocol: Measurement of New Proteoglycan Synthesis via ³⁵S-Sulfate Incorporation

This radiolabeling technique provides a direct measure of the rate of new proteoglycan synthesis. Chondrocytes incorporate radioactive [³⁵S]-sulfate into the GAG chains of newly synthesized proteoglycans.[23][24] The amount of incorporated radioactivity is proportional to the rate of synthesis.

Methodology:

-

Cell Culture and Treatment:

-

Culture chondrocytes or cartilage explants under desired experimental conditions (e.g., with or without varying concentrations of glucosamine).

-

-

Radiolabeling:

-

During the final hours of the culture period (e.g., 4-24 hours), add [³⁵S]-sulfate (Na₂³⁵SO₄) to the culture medium at a concentration of 5-20 µCi/mL.[25]

-

-

Harvesting and Isolation:

-

Separate the culture medium from the cell/matrix layer.

-

Rinse the cell/matrix layer thoroughly with cold phosphate-buffered saline (PBS) to remove unincorporated [³⁵S]-sulfate.

-

Extract proteoglycans from the medium and the cell/matrix layer using a 4M guanidine-HCl solution.

-

-

Purification (Optional but Recommended):

-

Isolate the radiolabeled proteoglycans from unincorporated [³⁵S]-sulfate and other molecules using methods such as dialysis, gel filtration chromatography (e.g., Sepharose CL-6B), or precipitation with alcian blue.

-

-

Quantification:

-

Measure the radioactivity in the purified proteoglycan fractions using a liquid scintillation counter.

-

Normalize the counts per minute (CPM) to the total protein or DNA content of the sample to account for differences in cell number.

-

Conclusion

Glucosamine Sulfate Potassium Chloride serves as a direct substrate for the Hexosamine Biosynthetic Pathway, increasing the availability of UDP-GlcNAc, a rate-limiting precursor for proteoglycan synthesis. Its mechanism of action is multifaceted, involving both the stimulation of anabolic activities, such as the synthesis of aggrecan and type II collagen, and the inhibition of key catabolic enzymes like MMPs and aggrecanases.[13][14] These effects are underpinned by the modulation of critical inflammatory and metabolic signaling pathways, most notably the inhibition of NF-κB.[14] This dual-action profile provides a strong molecular basis for its role in supporting chondrocyte function and maintaining cartilage matrix integrity, substantiating its use in the management of joint health.

References

- 1. A Review of Articular Cartilage Pathology and the Use of Glucosamine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. uzunu-cdn-assets.s3.us-west-1.amazonaws.com [uzunu-cdn-assets.s3.us-west-1.amazonaws.com]

- 4. 1mg.com [1mg.com]

- 5. nbinno.com [nbinno.com]

- 6. Pathway: UDP-N-ACETYLGLUCOSAMINE BIOSYNTHESIS [flybase.org]

- 7. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Glucosamine sulfate modulates the levels of aggrecan and matrix metalloproteinase-3 synthesized by cultured human osteoarthritis articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways | springermedicine.com [springermedicine.com]

- 18. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Dimethylmethylene Blue Assay (DMMB) for the Quantification of Sulfated Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]

- 20. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]

- 21. avmajournals.avma.org [avmajournals.avma.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Glucosamine Sulfate Potassium Chloride: A Deep Dive into its Molecular Impact on Cartilage Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glucosamine (B1671600) is a naturally occurring amino sugar and a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are crucial components of articular cartilage.[1] Supplementation with glucosamine, particularly in the form of Glucosamine Sulfate (B86663) Potassium Chloride, has been a subject of extensive research for its potential role in managing osteoarthritis (OA) and supporting joint health.[2] This technical guide provides a comprehensive overview of the molecular effects of Glucosamine Sulfate Potassium Chloride on gene expression in cartilage, with a focus on the underlying mechanisms and experimental evidence. While many studies utilize various forms of glucosamine sulfate, this paper will synthesize the available data and discuss the specific role of the potassium chloride salt.

Data Presentation: Quantitative Effects on Gene Expression

The influence of glucosamine sulfate on chondrocyte gene expression is multifaceted, affecting both anabolic (matrix-building) and catabolic (matrix-degrading) processes. The following tables summarize the quantitative data from key in vitro and ex vivo studies. It is important to note that the majority of studies have been conducted with glucosamine sulfate, with the potassium chloride salt primarily serving as a stabilizing agent.[2]

Table 1: Effect of Glucosamine Sulfate on Anabolic Gene Expression in Chondrocytes

| Gene | Cell/Tissue Model | Glucosamine Concentration | Fold Change/Effect | Reference |

| Aggrecan (ACAN) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine-Sulphate | ↓ 2.65 - 7.73 fold | [3] |

| Primary Bovine Chondrocytes | up to 2mM | ↑ Dose-dependent increase | [4] | |

| Collagen Type II (COL2A1) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine-Sulphate | ↓ 7.75 - 22.17 fold | [3] |

| Primary Bovine Chondrocytes | up to 2mM | ↑ Dose-dependent increase | [4] | |

| Human Chondrocyte Cell Line (SW 1353) | 0.1 - 10mM | ↑ Marked increase in mRNA | [4] | |

| Transforming Growth Factor-β1 (TGF-β1) | Primary Bovine Chondrocytes | Not specified | ↑ Upregulated mRNA levels | [4] |

| Sirtuin 1 (SIRT1) | Human Chondrocyte Cell Line (SW 1353) | Not specified | ↑ Enhanced mRNA and protein levels | [4] |

Table 2: Effect of Glucosamine Sulfate on Catabolic Gene Expression in Chondrocytes

| Gene | Cell/Tissue Model | Glucosamine Concentration | Fold Change/Effect | Reference |

| Aggrecanase-1 (ADAMTS-4) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine | ↓ Significant downregulation | [3] |

| IL-1β stimulated Bovine Cartilage Explants | 5 µg/mL Glucosamine | ↓ Suppression of IL-1β induced mRNA expression | [5] | |

| Aggrecanase-2 (ADAMTS-5) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine-Sulphate | ↓ Significant downregulation | [3] |

| IL-1β stimulated Bovine Cartilage Explants | 5 µg/mL Glucosamine | ↓ Suppression of IL-1β induced mRNA expression | [5] | |

| Matrix Metalloproteinase-3 (MMP-3) | Human Osteoarthritic Cartilage Explants | 5mM Glucosamine | ↓ Significant downregulation | [3] |

| Matrix Metalloproteinase-13 (MMP-13) | IL-1β stimulated Bovine Cartilage Explants | 5 µg/mL Glucosamine | ↓ Suppression of IL-1β induced mRNA expression | [5] |

| Cyclooxygenase-2 (COX-2) | IL-1β stimulated Human Osteoarthritic Chondrocytes | Not specified | ↓ Inhibition of gene expression and protein synthesis | [6] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of glucosamine sulfate on cartilage gene expression.

Protocol 1: Human Osteoarthritic Cartilage Explant Culture

-

Objective: To investigate the effect of glucosamine on the expression of anabolic and catabolic genes in human osteoarthritic cartilage.

-

Methodology:

-

Tissue Source: Human osteoarthritic cartilage explants were obtained from patients undergoing knee arthroplasty.

-

Culture: Explants were pre-cultured for 3 days.

-

Treatment: The explants were then treated with glucosamine-hydrochloride (GlcN-HCl) or glucosamine-3-sulphate (GlcN-S) at concentrations of 0.5mM and 5mM for 4 days.

-

Gene Expression Analysis: RNA was isolated from the explants, and real-time reverse transcription-polymerase chain reaction (RT-PCR) was performed to quantify the expression of target genes.

-

Enzyme Activity Assay: Total matrix metalloproteinase (MMP) activity in the culture medium was also measured.[3]

-

-

Key Findings: At a concentration of 5mM, glucosamine led to a significant down-regulation of anabolic genes (aggrecan and collagen type II) and catabolic genes (aggrecanase-1, aggrecanase-2, and MMP-3).[3]

Protocol 2: Primary Bovine Chondrocyte Culture (2D and 3D)

-

Objective: To examine the dose-dependent effects of glucosamine on chondrocyte proliferation, matrix synthesis, and gene expression.

-

Methodology:

-

Cell Source: Primary bovine chondrocytes were used.

-

Culture Systems: Cells were cultured in both monolayers (2D) and cell-laden hydrogels (3D constructs).

-

Treatment: Cultures were incubated with varying concentrations of glucosamine.

-

Analysis:

-

Matrix Production: Histology, immunofluorescent staining, and biochemical analyses were used to determine cartilage matrix production in 3D constructs.

-

Gene Expression: Real-time PCR was employed to evaluate the impact on gene expression.[4]

-

-

-

Key Findings: Glucosamine enhanced the expression of cartilage-specific matrix components, aggrecan and collagen type II, in a dose-dependent manner up to 2mM. It also up-regulated the mRNA levels of Transforming Growth Factor-β1 (TGF-β1).[4]

Signaling Pathways and Experimental Workflows

The molecular effects of glucosamine sulfate on chondrocyte gene expression are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Discussion of Mechanisms

Glucosamine sulfate exerts its effects on chondrocyte gene expression through several key mechanisms:

-

Inhibition of the NF-κB Pathway: A primary mechanism of action for glucosamine sulfate is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] In osteoarthritic chondrocytes, pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) activate the IκB kinase (IKK) complex, which leads to the degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the expression of catabolic genes such as MMPs, ADAMTSs, and COX-2.[6] Glucosamine sulfate has been shown to inhibit the activation of NF-κB, thereby down-regulating the expression of these inflammatory and degradative enzymes.[6]

-

Modulation of Anabolic Pathways: Glucosamine can also influence anabolic pathways. Studies have shown that it can increase the production of proteoglycans.[7] Furthermore, some research indicates that glucosamine can up-regulate the expression of TGF-β1, a key growth factor involved in stimulating the synthesis of extracellular matrix components like aggrecan and type II collagen.[4] It has also been shown to enhance the expression of SIRT1, a protein that can promote the expression of COL2A1.[4]

-

The Role of Potassium Chloride: Glucosamine sulfate is inherently unstable and requires a stabilizing salt, with potassium chloride being a common choice.[2] While direct comparative studies on the specific effects of the potassium chloride salt on chondrocyte gene expression are limited, some research suggests that hyperosmolar potassium can independently promote an anabolic gene signature and decrease catabolic gene expression in osteoarthritic chondrocytes.[8] This raises the possibility that the potassium component may contribute to the overall effect of the supplement, although further research is needed to elucidate this. A clinical study comparing glucosamine sulfate-potassium chloride and glucosamine sulfate-sodium chloride found comparable clinical outcomes in patients with knee osteoarthritis, suggesting that the primary therapeutic effect is likely attributable to the glucosamine sulfate moiety.[9]

Conclusion

Glucosamine Sulfate Potassium Chloride modulates gene expression in cartilage through a dual mechanism: the down-regulation of catabolic genes, primarily via inhibition of the NF-κB pathway, and the potential up-regulation of anabolic genes. The available evidence, largely from in vitro and ex vivo studies, provides a strong rationale for its chondroprotective effects. While the potassium chloride component is primarily a stabilizer, its potential independent effects on chondrocyte gene expression warrant further investigation. This technical guide provides a foundation for researchers and drug development professionals to understand the molecular basis of Glucosamine Sulfate Potassium Chloride's action and to guide future research in this field.

References

- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemignition.com [chemignition.com]

- 3. Does Salt Form Matter? A Pilot Randomized, Double-Blind, Crossover Pharmacokinetic Comparison of Crystalline and Regular Glucosamine Sulfate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Effect of glucosamine and chondroitin sulfate on regulation of gene expression of proteolytic enzymes and their inhibitors in interleukin-1-challenged bovine articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. askthescientists.com [askthescientists.com]

- 7. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hyperosmolar Potassium (K+) Treatment Suppresses Osteoarthritic Chondrocyte Catabolic and Inflammatory Protein Production in a 3-Dimensional In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparable clinical outcomes between glucosamine sulfate-potassium chloride and glucosamine sulfate sodium chloride in patients with mild and moderate knee osteoarthritis: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Biological Fate of Glucosamine Sulfate Potassium Chloride: An In-depth Technical Guide to Animal Model Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosamine (B1671600) is a widely investigated amino monosaccharide for its potential role in supporting joint health. Understanding its bioavailability and pharmacokinetic profile is paramount for the development of effective therapeutic formulations. This technical guide provides a comprehensive analysis of the existing data on the bioavailability and pharmacokinetics of glucosamine, with a focus on glucosamine sulfate (B86663) potassium chloride, in key animal models. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as an essential resource for researchers and drug development professionals in the field. While most studies utilize glucosamine sulfate or hydrochloride salts, it is understood that glucosamine sulfate is commonly stabilized with potassium chloride and dissociates in the stomach, making data from glucosamine sulfate studies highly relevant to the potassium chloride salt form.

Pharmacokinetic Parameters of Glucosamine in Animal Models

The oral bioavailability of glucosamine is generally low and exhibits variability across different animal species. The following tables summarize key pharmacokinetic parameters from various studies conducted in rats, dogs, and horses.

Table 1: Pharmacokinetics of Glucosamine in Rats

| Glucosamine Salt | Dose | Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Key Findings | Reference |

| Hydrochloride | 350 mg/kg | Oral | 19% | Not Reported | ~0.5 | Rapidly absorbed and efficiently cleared. The gut is suggested as the primary site for first-pass metabolism. | [1][2][3] |

| Hydrochloride | 350 mg/kg | IV | 100% | Not Applicable | Not Applicable | Used as a reference for bioavailability calculation. | [1][2][3] |

| Hydrochloride | 350 mg/kg | IP | 100% | Not Reported | <0.22 | Complete bioavailability suggests avoidance of first-pass metabolism in the gut. | [1][2][3] |

| Not Specified | Not Specified | Oral | Low | Not Reported | Not Reported | Bioavailability is influenced by transport-facilitated absorption and presystemic loss by gut microflora. | [4] |

Table 2: Pharmacokinetics of Glucosamine in Dogs

| Glucosamine Salt | Dose | Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Key Findings | Reference |

| Hydrochloride | 1500 mg | Oral (single dose) | ~12% | 8.95 | 1.5 | Rapid absorption observed. | [5] |

| Hydrochloride | 500 mg | IV | 100% | Not Applicable | Not Applicable | Used as a reference for bioavailability calculation. | [5] |

| Sulfate/Hydrochloride | Not Specified | Oral (liquid) | Similar to tablets | 5.5 ± 0.5 | 0.7 ± 0.5 | Liquid formulation leads to a higher and faster peak plasma concentration compared to tablets. | [6] |

| Sulfate/Hydrochloride | Not Specified | Oral (tablets) | Similar to liquid | 2.1 - 3.1 ± 0.6 | 4.2 - 5.0 ± 0.6 | Slower absorption compared to liquid formulation. | [6] |

Table 3: Pharmacokinetics of Glucosamine in Horses

| Glucosamine Salt | Dose | Route | Bioavailability (%) | Cmax (µg/mL) | Tmax (h) | Key Findings | Reference |

| Sulfate | 20 mg/kg | Oral (n.g. intubation) | 9.4% (median) | ~1 | Not Specified | Achieved significantly higher synovial fluid concentrations compared to the hydrochloride salt. | [7][8] |

| Hydrochloride | 20 mg/kg | Oral (n.g. intubation) | 6.1% (median) | ~1 | Not Specified | Lower bioavailability and synovial fluid concentrations compared to the sulfate salt. | [7][8] |

| Sulfate/Hydrochloride | 20 mg/kg | IV | 100% | ~50 | Not Applicable | Used as a reference for bioavailability calculation. | [7][8] |

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are summaries of the key experimental protocols.

Rat Studies

-

Drug Administration:

-

Intravenous (IV): Single dose of 350 mg/kg glucosamine hydrochloride administered via a cannulated jugular vein.[1][2][3]

-

Oral (p.o.): Single dose of 350 mg/kg glucosamine hydrochloride administered by gavage.[1][2][3]

-

Intraperitoneal (IP): Single dose of 350 mg/kg glucosamine hydrochloride.[1][2][3]

-

-

Sample Collection: Serial blood samples were collected from the jugular vein at various time points.[1][2][3]

-

Analytical Method: Plasma glucosamine concentrations were determined using High-Performance Liquid Chromatography (HPLC).[1][2][3]

Dog Studies

-

Animal Model: Male beagle dogs.[5]

-

Drug Administration:

-

Sample Collection: Blood samples were collected over 24 hours.[5]

-

Analytical Method: Plasma glucosamine concentrations were determined. The specific analytical method was not detailed in the abstract but is presumed to be a validated chromatographic method.[5]

-

Formulation Comparison Study:

-

Animal Model: Dogs (breed not specified).[6]

-

Drug Administration: Daily oral administration of liquid, chewable, and tablet formulations of glucosamine sulfate or hydrochloride for 8 days with a 1-week washout period between treatments in a randomized cross-over design.[6]

-

Analytical Method: Not specified in the abstract.

-

Horse Studies

-

Drug Administration:

-

Sample Collection: Plasma samples were collected at multiple time points up to 720 minutes post-dosing. Synovial fluid was collected from the radiocarpal joints at 1, 6, and 12 hours post-dosing.[7][8]

-

Analytical Method: Glucosamine concentrations in plasma and synovial fluid were assayed by Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-ESI/MS/MS).[7][8]

Signaling Pathways and Transport Mechanisms

The absorption and subsequent metabolic fate of glucosamine are intricate processes involving specific transporters and signaling pathways.

Glucosamine Transport via Glucose Transporters (GLUTs)

Glucosamine, being structurally similar to glucose, utilizes glucose transporters for its entry into cells. The facilitative glucose transporters (GLUTs) are a family of membrane proteins responsible for this process.

Caption: Glucosamine absorption in the small intestine is primarily mediated by the GLUT2 transporter.

Studies have indicated that GLUT2, a high-capacity glucose transporter, is a principal transporter for glucosamine.[9][10] This transport is a critical step for the oral absorption of glucosamine.

Intracellular Metabolism and the Hexosamine Biosynthesis Pathway (HBP)

Once inside the cell, glucosamine can enter the hexosamine biosynthesis pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids.

Caption: Intracellular fate of exogenous glucosamine via the Hexosamine Biosynthesis Pathway (HBP).

Exogenously supplied glucosamine is phosphorylated by hexokinase to glucosamine-6-phosphate, which then enters the HBP.[11] The end product, UDP-GlcNAc, is essential for the synthesis of glycosaminoglycans and proteoglycans, which are critical components of articular cartilage.

Interaction with mTOR Signaling

Recent research has suggested a link between glucosamine, the HBP, and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

Caption: Glucosamine's potential influence on lipid metabolism through the mTOR signaling pathway.

Some studies suggest that an increased flux through the HBP due to exogenous glucosamine can lead to the activation of mTOR signaling, which may in turn influence cellular processes such as lipid accumulation.[12] This interaction highlights a broader metabolic impact of glucosamine beyond its role as a precursor for cartilage components.

Conclusion and Future Directions

The pharmacokinetic profile of glucosamine in animal models is characterized by low oral bioavailability, with the gastrointestinal tract playing a significant role in its first-pass metabolism. The choice of salt form, with glucosamine sulfate generally showing slightly better bioavailability than glucosamine hydrochloride in some studies, and the formulation can influence the rate and extent of absorption.

The transport of glucosamine is critically dependent on glucose transporters, particularly GLUT2. Following absorption, glucosamine enters the hexosamine biosynthesis pathway, providing the building blocks for essential macromolecules in articular cartilage. Emerging evidence also points to interactions with key cellular signaling pathways like mTOR, suggesting a wider range of biological effects.

For future research, a more direct investigation into the pharmacokinetics of glucosamine sulfate potassium chloride as a distinct entity would be beneficial to confirm its bioequivalence to other salt forms. Further elucidation of the downstream effects of glucosamine on cellular signaling pathways will be crucial for a complete understanding of its mechanism of action and for the development of optimized therapeutic strategies for joint health.

References

- 1. Single dose pharmacokinetics and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single Dose Pharmacokinetics and Bioavailability of Glucosamine in the Rat [sites.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. Absorption and bioavailability of glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The bioavailability and pharmacokinetics of glucosamine hydrochloride and low molecular weight chondroitin sulfate after single and multiple doses to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Glucosamine Absorption After Administration of Oral Liquid, Chewable, and Tablet Formulations to Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of pharmacokinetics of glucosamine and synovial fluid levels following administration of glucosamine sulphate or glucosamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. madbarn.com [madbarn.com]

- 9. Glucose transporter 2‑transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosamine for Osteoarthritis: Biological Effects, Clinical Efficacy, and Safety on Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway [bmbreports.org]

An In-depth Technical Guide to Glucosamine Sulfate Potassium Chloride: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) is a naturally occurring amino sugar and a fundamental building block of glycosaminoglycans, which are major components of cartilage and other connective tissues. Due to its role in cartilage synthesis and potential anti-inflammatory properties, glucosamine has been extensively studied and is widely used as a dietary supplement for the management of osteoarthritis. Glucosamine Sulfate (B86663) Potassium Chloride is a stabilized form of glucosamine sulfate, where potassium chloride is included to improve its stability and facilitate its formulation into solid dosage forms. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Glucosamine Sulfate Potassium Chloride, along with detailed experimental protocols for its analysis and a review of its interaction with key biological signaling pathways.

Molecular Structure

The chemical structure of Glucosamine Sulfate Potassium Chloride consists of two molecules of glucosamine, one molecule of sulfuric acid, and two molecules of potassium chloride. The glucosamine moiety exists as 2-amino-2-deoxy-D-glucose.

Chemical Name: Bis(2-amino-2-deoxy-D-glucopyranose) sulfate potassium chloride complex

Molecular Formula: (C₆H₁₄NO₅)₂SO₄·2KCl[1][2][3]

Molecular Weight: 605.52 g/mol [1][2][3]

CAS Number: 38899-05-7[2]

Chemical Structure:

Chemical and Physical Properties

A summary of the key chemical and physical properties of Glucosamine Sulfate Potassium Chloride is presented in Table 1. This data is essential for formulation development, quality control, and understanding the compound's behavior in various environments.

Table 1: Chemical and Physical Properties of Glucosamine Sulfate Potassium Chloride

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 192 °C | [2] |

| Solubility | Freely soluble in water; sparingly soluble in methanol; practically insoluble in acetone. | [4] |

| pH (20 mg/mL in water) | 3.0 - 5.0 | [4] |

| pKa (of Glucosamine) | ~7.5 - 8.0 | [1] |

| Specific Rotation | +50.0° to +52.0° (c=35 mg/mL in water) | [5] |

| Loss on Drying | Not more than 1.0% (105 °C for 2 hours) | [5] |

| Residue on Ignition | 27.0% - 29.0% | [5] |

Experimental Protocols

This section details the methodologies for the determination of key quality attributes of Glucosamine Sulfate Potassium Chloride.

Identification by Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy is used to identify the compound based on its unique pattern of absorption of infrared radiation, which corresponds to the vibrational frequencies of its functional groups.

Methodology (as per USP guidelines): [5]

-

Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1-2 mg of Glucosamine Sulfate Potassium Chloride. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans

-

-

Procedure: a. Record the background spectrum of the empty sample compartment or the clean ATR crystal. b. Place the prepared sample in the IR beam. c. Record the sample spectrum. d. The resulting spectrum should exhibit absorption bands characteristic of the functional groups present in glucosamine, sulfate, and be consistent with a reference spectrum.

Assay by High-Performance Liquid Chromatography (HPLC)

Principle: This HPLC method separates glucosamine from other components, and its concentration is determined by comparing the peak area to that of a known standard.

Methodology (as per USP guidelines): [5]

-

Chromatographic System:

-

HPLC System: A system equipped with a UV detector and a data integration system.

-

Column: A 4.6-mm x 15-cm column containing 5-µm packing L8 (a strong cation-exchange resin consisting of sulfonated cross-linked styrene-divinylbenzene copolymer in the hydrogen form).

-

Mobile Phase: A filtered and degassed solution of 0.1 M sodium phosphate (B84403) monobasic, adjusted to a pH of 3.0 with phosphoric acid.

-

Flow Rate: 1.5 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 195 nm.

-

Column Temperature: 35 °C.

-

-

Standard Preparation: Accurately weigh and dissolve USP Glucosamine Hydrochloride RS in water to obtain a known concentration of about 0.5 mg/mL.

-

Assay Preparation: Accurately weigh and dissolve about 65 mg of Glucosamine Sulfate Potassium Chloride in 100.0 mL of water.

-

Procedure: a. Inject the Standard preparation and the Assay preparation into the chromatograph. b. Record the chromatograms and measure the peak areas for glucosamine. c. Calculate the percentage of (C₆H₁₄NO₅)₂SO₄·2KCl in the portion of Glucosamine Sulfate Potassium Chloride taken.

Determination of Specific Rotation

Principle: The specific rotation of a chiral compound is a measure of its ability to rotate the plane of polarized light and is a characteristic physical property.

Methodology (as per USP guidelines): [5]

-

Apparatus: A calibrated polarimeter.

-

Test Solution: Prepare a solution of Glucosamine Sulfate Potassium Chloride in water with a concentration of 35 mg per mL.

-

Procedure: a. Measure the optical rotation of the Test solution at 20°C using the sodium D-line (589 nm). b. Calculate the specific rotation using the formula: [α] = (100 * α_obs) / (l * c), where α_obs is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL.

Biological Signaling Pathways

Glucosamine has been shown to modulate several key signaling pathways involved in inflammation and cartilage degradation, which are central to the pathophysiology of osteoarthritis.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. In osteoarthritic chondrocytes, inflammatory cytokines like interleukin-1β (IL-1β) activate the NF-κB pathway, leading to the production of inflammatory mediators and matrix-degrading enzymes. Glucosamine has been demonstrated to inhibit this pathway.

Caption: Glucosamine inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins that play a crucial role in cellular responses to external stimuli, including inflammation. Glucosamine has been shown to affect the phosphorylation and activation of various MAPKs, such as p38 and JNK, thereby influencing downstream inflammatory responses.

Caption: Glucosamine modulates the MAPK signaling pathway.

Conclusion

Glucosamine Sulfate Potassium Chloride is a well-characterized compound with defined chemical and physical properties that are crucial for its application in pharmaceutical and nutraceutical formulations. The analytical methods outlined in this guide provide a robust framework for its quality control. Furthermore, the elucidation of its interactions with key inflammatory signaling pathways, such as NF-κB and MAPK, provides a molecular basis for its therapeutic effects in osteoarthritis. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development and musculoskeletal health.

References

Unveiling the Chondroprotective Mechanisms of Glucosamine Sulfate Potassium Chloride: An In-Depth Technical Guide for In Vitro Osteoarthritis Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cellular and molecular mechanisms of Glucosamine (B1671600) Sulfate (B86663) Potassium Chloride (GSPC) in in vitro models of osteoarthritis (OA). It provides a comprehensive overview of its effects on chondrocyte function, inflammatory signaling, and cartilage matrix integrity. This document is intended to serve as a valuable resource for researchers and professionals in the field of rheumatology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Introduction: The Role of Glucosamine in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[1][2] Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, essential components of the cartilage matrix.[1][3] Glucosamine Sulfate Potassium Chloride is a stabilized form of glucosamine that has been investigated for its potential to alleviate OA symptoms and modify disease progression.[3][4][5] In vitro studies using chondrocyte and cartilage explant models are crucial for elucidating the specific mechanisms of action of GSPC at the cellular level.

Effects on Chondrocyte Metabolism and Cartilage Matrix Synthesis

Glucosamine sulfate has demonstrated a dual effect on cartilage homeostasis: stimulating the synthesis of matrix components while inhibiting their degradation.

Anabolic Effects: Promoting Matrix Production

In vitro studies have shown that glucosamine enhances the production of key cartilage matrix components, including aggrecan and type II collagen.[1][6][7] This anabolic effect is dose-dependent, with optimal concentrations promoting matrix synthesis without negatively impacting cell viability.[6][7] One study found that glucosamine sulfate at concentrations of 10-100 µg/mL significantly stimulated proteoglycan production in human osteoarthritic chondrocytes.[8]

Anti-Catabolic Effects: Inhibiting Degradative Enzymes

A hallmark of osteoarthritis is the excessive activity of matrix-degrading enzymes such as matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS). Glucosamine has been shown to counteract these catabolic processes. It can inhibit the synthesis and activity of various MMPs, including MMP-3, MMP-9, and MMP-13, which are key players in collagen and proteoglycan degradation.[1][9][10] Furthermore, glucosamine has been found to suppress the gene expression of ADAMTS-5.[1]

Modulation of Inflammatory Signaling Pathways

Inflammation plays a pivotal role in the pathogenesis of osteoarthritis. Pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β), trigger a cascade of events that lead to cartilage destruction. Glucosamine sulfate has been extensively shown to interfere with these inflammatory pathways, primarily by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[11][12][13]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In osteoarthritic chondrocytes, IL-1β stimulation leads to the activation of NF-κB, which in turn upregulates the expression of numerous pro-inflammatory and catabolic genes.[14][15] Glucosamine sulfate has been demonstrated to inhibit IL-1β-induced NF-κB activation in a dose-dependent manner.[11][12] This inhibition prevents the nuclear translocation of NF-κB subunits (p50 and p65), thereby suppressing the transcription of its target genes.[11]

Below is a diagram illustrating the inhibitory effect of Glucosamine Sulfate on the IL-1β-induced NF-κB signaling pathway in chondrocytes.

Caption: Glucosamine Sulfate's inhibition of the NF-κB pathway.

Downregulation of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, glucosamine sulfate leads to a significant reduction in the production of key inflammatory mediators. Studies have shown that glucosamine inhibits the gene expression and protein synthesis of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandin (B15479496) E2 (PGE2), a potent inflammatory molecule.[11] This leads to a decrease in PGE2 release from IL-1β-stimulated chondrocytes.[11]

Quantitative Data Summary

The following tables summarize the quantitative effects of glucosamine sulfate observed in various in vitro studies.

Table 1: Effects of Glucosamine Sulfate on Gene Expression in IL-1β-Stimulated Chondrocytes

| Gene | Cell Type | Glucosamine Sulfate Concentration | Fold Change vs. IL-1β Control | Reference |

| COX-2 | Human Osteoarthritic Chondrocytes | Dose-dependent | Inhibition | [11] |

| MMP-3 | Bovine Cartilage Explants | 5 µg/mL (with Chondroitin (B13769445) Sulfate) | ~6-fold repression | [16] |

| MMP-13 | Bovine Cartilage Explants | 5 µg/mL | Suppression | [16] |

| Aggrecanase-1 (ADAMTS-4) | Bovine Cartilage Explants | 5 µg/mL | Suppression | [16] |

| Aggrecanase-2 (ADAMTS-5) | Bovine Cartilage Explants | 5 µg/mL | Significant abrogation | [16] |

| IL-1β | Human Chondrosarcoma (SW1353) | 0.1 - 100 µM | Dose-dependent decrease | [17] |

| IL-6 | Human Chondrosarcoma (SW1353) | 0.1 - 100 µM | Dose-dependent decrease | [17] |

| TNF-α | Human Chondrosarcoma (SW1353) | 0.1 - 100 µM | Dose-dependent decrease | [17] |

Table 2: Effects of Glucosamine Sulfate on Protein Synthesis and Activity

| Parameter | Cell Type | Glucosamine Sulfate Concentration | Effect | Reference |

| Proteoglycan Production | Human Osteoarthritic Chondrocytes | 10-100 µg/mL | Statistically significant stimulation | [8] |

| Type II Collagen Production | Human Osteoarthritic Chondrocytes | 1-100 µg/mL | No significant modification | [8] |

| PGE2 Release | Human Osteoarthritic Chondrocytes | Dose-dependent | Inhibition | [11] |

| PLA2 Activity | Human Osteoarthritic Chondrocytes | Dose-dependent | Significant reduction | [18] |

| Collagenase Activity | Human Osteoarthritic Chondrocytes | Dose-dependent | Modest reduction | [18] |

| Protein Synthesis | Human Osteoarthritic Chondrocytes | Dose-dependent | Significant increase | [18] |

| PKC Production | Human Osteoarthritic Chondrocytes | Not specified | Significant increase | [18] |

Detailed Experimental Protocols

This section provides a generalized experimental workflow for investigating the effects of Glucosamine Sulfate Potassium Chloride in an in vitro model of osteoarthritis, based on methodologies cited in the literature.

General Experimental Workflow

The following diagram outlines a typical experimental procedure.

Caption: A typical experimental workflow for in vitro OA studies.

Key Methodologies

-

Cell Culture: Primary chondrocytes are isolated from articular cartilage (e.g., human, bovine, or rat) through enzymatic digestion.[6][11] Alternatively, cartilage explants can be used to maintain the tissue's three-dimensional structure.[1][16] Cells are typically cultured in appropriate media, such as DMEM or Leibovitz's L-15 medium.[17]

-

Induction of an Osteoarthritic Phenotype: To mimic the inflammatory conditions of OA, chondrocytes or cartilage explants are stimulated with a pro-inflammatory cytokine, most commonly IL-1β (typically at concentrations ranging from 1 to 10 ng/mL).[9][11][17]

-

Treatment with Glucosamine Sulfate: Cells are pre-incubated with varying concentrations of glucosamine sulfate (often ranging from µM to mM concentrations) for a specific period (e.g., 1-2 hours) before the addition of IL-1β.[11][17]

-

Gene Expression Analysis: The mRNA levels of target genes (e.g., MMPs, ADAMTS, COX-2, aggrecan, type II collagen) are quantified using real-time polymerase chain reaction (RT-qPCR).[6][7][16]

-

Protein Analysis:

-

Western Blotting: Used to determine the protein levels of specific signaling molecules (e.g., NF-κB subunits, IκBα) and enzymes.[11]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Employed to measure the concentration of secreted proteins, such as PGE2 and cytokines, in the cell culture supernatant.[11]

-

-

Matrix Component Analysis: The synthesis and degradation of cartilage matrix components can be assessed using various biochemical assays, such as the dimethylmethylene blue (DMMB) assay for sulfated glycosaminoglycan (sGAG) content.[19]

Conclusion

The in vitro evidence strongly suggests that Glucosamine Sulfate Potassium Chloride exerts its chondroprotective effects through a multi-faceted mechanism. It not only provides the building blocks for cartilage matrix synthesis but also actively suppresses the inflammatory and catabolic processes that drive osteoarthritis. By inhibiting the NF-κB signaling pathway, GSPC effectively downregulates the expression of key degradative enzymes and inflammatory mediators. These findings provide a solid scientific rationale for the use of GSPC in the management of osteoarthritis and highlight its potential as a disease-modifying agent. This technical guide provides a foundational understanding for researchers to further explore and validate the therapeutic potential of glucosamine in well-defined in vitro systems.

References

- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osteoarthritis In Vitro Models: Applications and Implications in Development of Intra-Articular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Scholars@Duke publication: Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression. [scholars.duke.edu]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Stimulation of proteoglycan production by glucosamine sulfate in chondrocytes isolated from human osteoarthritic articular cartilage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exogenous glucosamine globally protects chondrocytes from the arthritogenic effects of IL-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glucosamine inhibits IL-1beta-induced NFkappaB activation in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental pharmacology of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling Pathways in Osteoarthritic Cartilage Destruction | MDPI [mdpi.com]

- 15. Inflammatory signaling in cartilage: MAPK and NF-kappaB pathways in chondrocytes and the use of inhibitors for research into pathogenesis and therapy of osteoarthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 16. Effect of glucosamine and chondroitin sulfate on regulation of gene expression of proteolytic enzymes and their inhibitors in interleukin-1-challenged bovine articular cartilage explants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glucosamine sulfate modulates dysregulated activities of human osteoarthritic chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Modulatory Role of Glucosamine Sulfate Potassium Chloride on Joint Tissue Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600), an endogenous amino monosaccharide synthesized from glucose, is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of articular cartilage.[1] Glucosamine sulfate (B86663) potassium chloride is a stabilized form of glucosamine sulfate used in therapeutic interventions for osteoarthritis (OA). While the potassium chloride component serves as a stabilizer and does not directly participate in the signaling pathways, glucosamine sulfate has been shown to exert chondroprotective effects by modulating intracellular signaling cascades in joint tissues. This technical guide provides an in-depth overview of the core signaling pathways influenced by glucosamine sulfate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The primary mechanism of action of glucosamine sulfate in joint tissue, particularly in chondrocytes, involves the attenuation of pro-inflammatory and catabolic signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, emerging evidence suggests a potential role in modulating the Wnt/β-catenin and Transforming Growth Factor-beta (TGF-β) signaling pathways, which are crucial for chondrocyte proliferation and matrix synthesis.

Core Signaling Pathways in Joint Tissue Modulated by Glucosamine Sulfate

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and catabolism in osteoarthritis. Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), activate this pathway, leading to the transcription of genes encoding for matrix metalloproteinases (MMPs), aggrecanases, and other inflammatory mediators that degrade cartilage.[2]

Glucosamine sulfate has been demonstrated to inhibit the activation of the NF-κB pathway.[2][3] The proposed mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in turn prevents the nuclear translocation of the active p50/p65 NF-κB subunits.[3] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those for MMPs and cyclooxygenase-2 (COX-2).[2][4]

Figure 1: Glucosamine Sulfate Inhibition of the NF-κB Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a critical role in chondrocyte apoptosis and the expression of inflammatory and catabolic genes.[5][6] IL-1β stimulation also activates the JNK and p38 MAPK pathways, which in turn activate transcription factors like activator protein-1 (AP-1) that regulate the expression of MMPs.[5]

Glucosamine sulfate has been shown to inhibit the phosphorylation of JNK and p38 MAPK in response to IL-1β stimulation.[4][5] This inhibition of JNK and p38 phosphorylation prevents the activation of the AP-1 transcription factor complex, leading to a reduction in the expression of MMP-1, MMP-3, and MMP-13.[5]

Figure 2: Glucosamine Sulfate Inhibition of the MAPK Signaling Pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is involved in chondrocyte proliferation and differentiation.[7] Dysregulation of this pathway has been implicated in the pathogenesis of osteoarthritis.[8] Some studies suggest that glucosamine may promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway by increasing the expression of key components like Wnt-4 and Frizzled-2, and promoting the nuclear translocation of β-catenin.[7]

Figure 3: Postulated Role of Glucosamine Sulfate in the Wnt/β-catenin Pathway.

Transforming Growth Factor-beta (TGF-β) Signaling Pathway

TGF-β signaling is critical for maintaining cartilage homeostasis and promoting the synthesis of extracellular matrix components like aggrecan and type II collagen.[9] Some evidence suggests that glucosamine treatment can up-regulate the mRNA levels of TGF-β1 in chondrocytes, potentially contributing to its anabolic effects on cartilage.[10]

References

- 1. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucoasamine interferes with mitogen-activated protein kinase pathway by inhibiting JNK and p38 phosphorylation in human chondrocytes. [iris.uniroma1.it]

- 4. Glucosamine affects intracellular signalling through inhibition of mitogen-activated protein kinase phosphorylation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucosamine sulfate reduces experimental osteoarthritis and nociception in rats: association with changes of mitogen-activated protein kinase in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Wnt signaling pathway in joint development and cartilage degeneration [frontiersin.org]

- 8. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]

- 9. Scholars@Duke publication: Glucosamine modulates chondrocyte proliferation, matrix synthesis, and gene expression. [scholars.duke.edu]

- 10. ors.org [ors.org]

Methodological & Application

Application Notes & Protocols for Purity Testing of Glucosamine Sulfate Potassium Chloride by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purity testing of Glucosamine (B1671600) Sulfate Potassium Chloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques to ensure accurate and reliable results for quality control and research purposes.

Introduction

Glucosamine Sulfate Potassium Chloride is a common dietary supplement used to support joint health. Ensuring the purity of this compound is critical for its safety and efficacy. HPLC is a powerful analytical technique for separating, identifying, and quantifying the components in a mixture, making it an ideal method for assessing the purity of Glucosamine Sulfate Potassium Chloride. The primary challenge in the HPLC analysis of glucosamine is its lack of a significant UV-absorbing chromophore, often necessitating derivatization or the use of specialized detectors.[1] This document details two primary HPLC methods for purity analysis: a pre-column derivatization method with UV detection and a direct analysis method using a Corona Charged Aerosol Detector (CAD) or UV detection at a low wavelength.

Methodologies and Experimental Protocols

Two primary HPLC methods are presented for the purity testing of Glucosamine Sulfate Potassium Chloride.

Method 1: Pre-column Derivatization with FMOC-Su and UV Detection

This method involves the derivatization of glucosamine with 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su) to allow for sensitive UV detection.[1][2]

Experimental Protocol:

2.1.1. Reagents and Materials:

-

Glucosamine Sulfate Potassium Chloride Reference Standard

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Triethylamine (B128534) (TEA)

-

9-fluorenylmethoxycarbonyl succinimide (FMOC-Su)

-

Potassium dihydrogen phosphate (B84403)

2.1.2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.05% TFA in Water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | 0-6 min: 30% B; 6-11 min: 30-100% B; 11-13 min: 100-30% B; 13-15 min: 30% B[1] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

2.1.3. Standard Solution Preparation:

-

Accurately weigh about 10 mg of Glucosamine Hydrochloride RS into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 1000 µg/mL.

-

Prepare working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 100 to 500 µg/mL.

2.1.4. Sample Solution Preparation:

-

For bulk powder, accurately weigh an amount of sample equivalent to about 10 mg of glucosamine into a 10 mL volumetric flask.

-

For tablets, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder, equivalent to about 10 mg of glucosamine, into a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.1.5. Derivatization Procedure:

-

To 1 mL of the standard or sample solution, add 750 µL of triethylamine (TEA) to neutralize the salts.[1][2]

-

Vortex the mixture and heat at 50°C for 30 minutes.[1]

-

Cool the solution to room temperature before injection.

2.1.6. System Suitability:

-

Tailing factor: Not more than 2.0 for the glucosamine peak.[3][4]

-

Relative standard deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.[3][4]

Method 2: Direct Analysis with UV Detection at Low Wavelength

This method, adapted from the United States Pharmacopeia (USP), allows for the direct determination of glucosamine without derivatization by using a low UV wavelength where glucosamine exhibits some absorbance.[3][4]

Experimental Protocol:

2.2.1. Reagents and Materials:

-

Glucosamine Sulfate Potassium Chloride Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Dibasic potassium phosphate

-

Phosphoric acid

-

Ammonium (B1175870) hydroxide

2.2.2. Chromatographic Conditions:

| Parameter | Condition |

| Column | L8 packing (C8), 4.6 mm x 15 cm, 5 µm[3][4] |

| Mobile Phase | Acetonitrile and Buffer (75:25)[3] |

| Buffer | Dissolve 3.5 g of dibasic potassium phosphate in water, add 0.25 mL of ammonium hydroxide, dilute to 1 L with water, and adjust with phosphoric acid to a pH of 7.5.[3] |

| Flow Rate | 1.5 mL/min[3][4] |

| Column Temperature | 35°C[3][4] |

| Detection Wavelength | 195 nm[3][4] |

| Injection Volume | 10 µL[3][4] |

2.2.3. Standard Solution Preparation:

-

Prepare a solution of USP Glucosamine Hydrochloride RS in a 50:50 (v/v) mixture of acetonitrile and water (Diluent) to obtain a concentration of about 3.8 mg/mL.[3]

-

Shake mechanically for 5 minutes to ensure complete dissolution.[3]

2.2.4. Sample Solution Preparation:

-

Transfer about 263 mg of Glucosamine Sulfate Potassium Chloride to a 50 mL volumetric flask.[3]

-

Dissolve in 30 mL of Diluent, shake by mechanical means, and then dilute with Diluent to volume.[3]

2.2.5. System Suitability:

-

Tailing factor: Not more than 2.0 for the glucosamine peak.[3][4]

-

Efficiency: Not less than 1500 theoretical plates.[3]

-

Relative standard deviation (RSD): Not more than 2.0% for replicate injections.[3]

Data Presentation

Quantitative data from the HPLC analysis should be summarized for clarity and easy comparison.

Table 1: System Suitability Results

| Parameter | Method 1 (FMOC-Su) Acceptance Criteria | Method 2 (Direct UV) Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | ≤ 2.0 | |

| RSD (%) of Peak Area | ≤ 2.0% | ≤ 2.0% | |

| Theoretical Plates | - | ≥ 1500 |

Table 2: Purity Analysis Results

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Purity |

| Standard | ||||

| Sample 1 | ||||

| Sample 2 |

Table 3: Method Validation Summary

| Parameter | Method 1 (FMOC-Su) | Method 2 (Direct UV) |

| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |

| Precision (RSD %) | < 2.0% | < 2.0% |

| Limit of Detection (LOD) | ~0.02 µg/mL[1] | Higher than Method 1 |

| Limit of Quantitation (LOQ) | ~0.1 µg/mL[1] | Higher than Method 1 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC Purity Testing of Glucosamine.

Logical Relationship of Purity Testing

Caption: Key Elements of Analytical Purity Assessment.

Conclusion

The HPLC methods described provide robust and reliable approaches for the purity testing of Glucosamine Sulfate Potassium Chloride. The choice between the pre-column derivatization method and the direct UV detection method will depend on the sensitivity required and the equipment available. For lower concentrations and impurity profiling, the derivatization method is preferred due to its enhanced sensitivity. The direct UV method offers a simpler and faster analysis suitable for routine quality control where lower sensitivity is acceptable. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

- 1. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. drugfuture.com [drugfuture.com]

Application Notes and Protocols for Glucosamine Sulfate Potassium Chloride in Primary Chondrocyte Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosamine (B1671600) is an endogenous amino sugar integral to the biosynthesis of glycosaminoglycans and proteoglycans, which are essential components of articular cartilage.[1] Glucosamine sulfate (B86663) potassium chloride is a stabilized form of glucosamine sulfate, where potassium chloride enhances its chemical stability.[2][3][4][5] In the context of osteoarthritis research, glucosamine has been investigated for its potential to modulate chondrocyte metabolism, inhibit cartilage degradation, and reduce inflammation.[4] These application notes provide detailed protocols for the use of glucosamine sulfate potassium chloride in primary chondrocyte cultures to study its effects on cell viability, extracellular matrix synthesis, and key signaling pathways.

I. Experimental Protocols

A. Preparation of Glucosamine Sulfate Potassium Chloride Stock Solution

Objective: To prepare a sterile stock solution of glucosamine sulfate potassium chloride for cell culture applications.

Materials:

-

Glucosamine Sulfate Potassium Chloride powder (Purity ≥98%)

-

Sterile Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, serum-free

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

In a sterile biological safety cabinet, weigh the desired amount of glucosamine sulfate potassium chloride powder.

-

Dissolve the powder in serum-free cell culture medium to a concentration of 100 mM. This will serve as the stock solution. For example, to prepare 10 mL of a 100 mM stock solution, dissolve 605.52 mg of glucosamine sulfate potassium chloride (MW: 605.52 g/mol ) in 10 mL of medium.

-

Ensure complete dissolution by gentle vortexing or swirling.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term use.

B. Primary Chondrocyte Isolation and Culture

Objective: To isolate and culture primary chondrocytes from articular cartilage.

Materials:

-

Articular cartilage tissue

-

DMEM/F-12 containing 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Collagenase Type II (e.g., 200 units/mL)

-

Phosphate Buffered Saline (PBS), sterile

-

Sterile scalpels, forceps, and petri dishes

-

50 mL conical tubes

-

Cell strainer (70 µm)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Aseptically dissect articular cartilage from the source tissue.

-

Mince the cartilage into small pieces (1-2 mm³) in a sterile petri dish containing PBS.

-

Wash the minced tissue three times with sterile PBS.

-

Digest the tissue with Collagenase Type II solution in DMEM/F-12 at 37°C for 16-18 hours with gentle agitation.[6][7]

-

After digestion, pass the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cell suspension at 150 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F-12 + 10% FBS + 1% Penicillin-Streptomycin).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed the chondrocytes in culture flasks at a density of 1 x 10⁴ cells/cm².

-

Incubate at 37°C in a 5% CO₂ humidified incubator. Change the medium every 2-3 days.

-

Cells can be used for experiments once they reach 80-90% confluency.

C. Treatment of Primary Chondrocytes with Glucosamine Sulfate Potassium Chloride

Objective: To treat primary chondrocyte cultures with glucosamine sulfate potassium chloride to assess its biological effects.

Procedure:

-

Seed primary chondrocytes in the desired culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Prepare the desired concentrations of glucosamine sulfate potassium chloride by diluting the 100 mM stock solution in complete culture medium. Effective concentrations can range from 0.1 mM to 50 mM depending on the experimental endpoint.[8] For studies on extracellular matrix synthesis, a range of 10 µg/mL to 100 µg/mL has been shown to be effective.[9] A concentration of up to 2 mM has been shown to enhance cartilage-specific matrix components.[2][10][11]

-

Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of glucosamine sulfate potassium chloride. Include a vehicle control (medium without glucosamine).

-

For inflammatory models, cells can be pre-treated with glucosamine for a specific period (e.g., 2 hours) before stimulation with an inflammatory cytokine like Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Following incubation, proceed with the desired downstream assays.

D. Cell Viability Assay (MTT Assay)

Objective: To assess the effect of glucosamine sulfate potassium chloride on the viability of primary chondrocytes.